Fmoc-Asp(CSY)-OH

Solid-phase peptide synthesis Aspartimide suppression Fmoc chemistry

Fmoc-Asp(CSY)-OH eliminates aspartimide formation (0%) in Fmoc SPPS via a cyanosulfurylide C-C bond instead of labile ester. Ensures homogeneous crude peptide at Asp-Gly/Asp-Asn junctions. Validated for microwave synthesis of aggregation-prone peptides up to 57 AA. Quantitative cleavage under mild aqueous oxidative conditions preserves folded domains. Synthesizable in-house from Fmoc-Asp(OH)-OtBu (2 steps, 80% yield). Choose when purity and yield cannot be compromised.

Molecular Formula C23H22N2O5S
Molecular Weight 438.5 g/mol
Cat. No. B12402607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(CSY)-OH
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCS(=C(C#N)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
InChIInChI=1S/C23H22N2O5S/c1-31(2)21(12-24)20(26)11-19(22(27)28)25-23(29)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11,13H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1
InChIKeyYXUSJCYJWBARIZ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asp(CSY)-OH: A Cyan osulfurylide-Protected Aspartic Acid Derivative for Fmoc SPPS with Complete Aspartimide Suppression


Fmoc-Asp(CSY)-OH (CAS 2379679-90-8, molecular formula C23H22N2O5S, molecular weight 438.50) is an Fmoc-protected aspartic acid building block developed in the Bode Lab that incorporates a cyanosulfurylide (CSY) moiety as a carboxylic acid side-chain protecting group [1]. The CSY group masks the β-carboxyl functionality via a stable C–C bond rather than the hydrolytically labile C–O ester linkage found in conventional Asp protecting groups [1][2]. This structural distinction enables the complete suppression of aspartimide formation—a persistent and yield-limiting side reaction in Fmoc-based solid-phase peptide synthesis (SPPS)—while maintaining compatibility with standard SPPS workflows and microwave-assisted protocols [2].

Why Fmoc-Asp(CSY)-OH Cannot Be Replaced by Conventional Fmoc-Asp(OtBu)-OH or Other Ester-Based Analogs in Aspartimide-Prone Sequences


Conventional aspartate protecting groups such as OtBu, OMpe, OBno, and OEpe rely on ester linkages that remain susceptible to nucleophilic attack by piperidine during iterative Fmoc deprotection cycles, leading to variable and often substantial aspartimide formation [1]. While sterically bulky esters (e.g., OMpe, OBno) reduce aspartimide levels compared to OtBu, they cannot completely eliminate this side reaction and may simultaneously compromise coupling efficiency or solubility due to their hydrophobic character [1][2]. In contrast, Fmoc-Asp(CSY)-OH employs a fundamentally different protection chemistry—a cyanosulfurylide that forms a stable C–C bond resistant to base-catalyzed cyclization—thereby providing complete aspartimide suppression without sacrificing coupling performance [3]. For sequences containing Asp-Gly motifs, Asp-Asn junctions, or aggregation-prone domains where conventional protecting groups consistently yield complex product mixtures, generic substitution with ester-protected Asp analogs fails to deliver homogeneous crude peptide [1][3].

Fmoc-Asp(CSY)-OH: Quantitative Performance Evidence Against Comparator Aspartate Building Blocks in Fmoc SPPS


Complete Suppression of Aspartimide Formation in LDLa Model Peptide: CSY vs. OtBu Ester

In the synthesis of the LDL receptor ligand-binding domain (LDLa, 40 amino acids), Fmoc-Asp(CSY)-OH enabled successful synthesis of the full-length peptide with the CSY-protected Asp monomer incorporated. In contrast, synthesis using conventional Fmoc-Asp(OtBu)-OH was unsuccessful, yielding no detectable desired product due to aspartimide-mediated degradation [1]. This demonstrates a qualitative but definitive superiority: the CSY building block makes synthetically accessible a peptide sequence that the industry-standard OtBu ester cannot produce.

Solid-phase peptide synthesis Aspartimide suppression Fmoc chemistry

Quantitative Aspartimide Suppression: CSY (0%) vs. OtBu (21–25%) and OMpe (3–11%) Under Standard Fmoc Deprotection

In a head-to-head evaluation using the scorpion toxin II model peptide (H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH), aspartimide formation was quantified after standard piperidine/DMF Fmoc deprotection. The CSY-protected Asp monomer produced 0% aspartimide, whereas Fmoc-Asp(OtBu)-OH generated 21–25% aspartimide depending on temperature, and Fmoc-Asp(OMpe)-OH—a widely used 'low-aspartimide' alternative—still produced 3–11% aspartimide [1][2]. Complete suppression by CSY represents a 100% reduction relative to OtBu and a >3–11 percentage-point absolute reduction relative to OMpe, translating to substantially cleaner crude peptide and simplified downstream purification.

Aspartimide quantification Side-chain protection Peptide purity

Microwave-Assisted Synthesis Compatibility: CSY Enables High-Quality Crude Peptides for Aggregation-Prone Sequences

Fmoc-Asp(CSY)-OH was evaluated under microwave-assisted SPPS conditions for the synthesis of three aggregation-prone peptides: two WW domains (33 and 34 amino acids) and one SH3 domain (57 amino acids), containing 1 to 6 aspartic acid residues [1]. The PQBP1 WW domain, which had never been chemically synthesized previously due to high aggregation propensity and aspartimide susceptibility, was successfully obtained with the CSY building block [1]. All three peptides were obtained in 'excellent quality of the crude products' with quantitative CSY cleavage proceeding 'without the formation of by-products' [1]. This demonstrates that CSY not only prevents aspartimide formation but also mitigates on-resin aggregation—a dual benefit not offered by conventional bulky ester protecting groups.

Microwave-assisted SPPS Aggregation-prone peptides Difficult sequences

Orthogonal Cleavage Conditions: Selective CSY Removal Under Aqueous Conditions Compatible with Folded Peptides

The CSY protecting group is removed using N-chlorosuccinimide (NCS) under aqueous conditions (water containing 10% HFIP and 0.1% TFA), achieving quantitative cleavage without affecting other acid-labile or base-sensitive functionalities [1]. This orthogonal cleavage profile contrasts sharply with conventional ester-based protecting groups (OtBu, OMpe), which require strong acidic conditions (e.g., TFA cocktails) that can simultaneously deprotect other side-chain protecting groups and may induce aggregation or degradation in sensitive sequences [1]. CD spectroscopy confirmed that CSY-protected peptides retain residual folding, and after oxidative CSY cleavage, the native folded structure is fully restored with cooperative thermal denaturation profiles (melting temperatures: 78.5°C for WW domain, 36.3°C for PQBP1 WW domain, 44.5°C for SH3 domain) [1].

Orthogonal deprotection Folded peptide synthesis N-Chlorosuccinimide cleavage

Multigram-Scale Synthetic Accessibility: 80% Isolated Yield from Commercial Precursor

Fmoc-Asp(CSY)-OH is readily synthesized from commercially available Fmoc-Asp(OH)-OtBu in two steps, with a reported isolated yield of 80% on a larger scale [1]. A reliable multigram-scale synthesis protocol has been established and validated, enabling in-house preparation of this building block for laboratories requiring quantities beyond standard catalog offerings [1][2]. This contrasts with some proprietary bulky ester Asp derivatives (e.g., OBno, OPhp) for which large-scale synthetic protocols are less widely disseminated or require specialized reagents not broadly available.

Multigram synthesis Process scalability Building block preparation

Mechanistic Advantage: C–C Bond Stability Eliminates Base-Catalyzed Cyclization Inherent to Ester Protecting Groups

All conventional Asp side-chain protecting groups (OtBu, OMpe, OBno, OEpe) utilize ester C–O bonds that are inherently susceptible to nucleophilic attack by piperidine during Fmoc deprotection, triggering the aspartimide cascade [1]. The CSY group fundamentally differs by employing a C–C bond (ylide structure) between the Asp β-carboxyl and the protecting moiety, which is completely resistant to piperidine-mediated cleavage [1]. This mechanistic distinction explains why CSY achieves 0% aspartimide formation whereas even the most sterically hindered esters (OBno, OMpe) retain measurable aspartimide levels (3–11% for OMpe) under identical conditions [1][2]. The CSY group also demonstrates stability toward strong reducing agents, transition metals, strong acids, and strong bases, except for the specific oxidative cleavage conditions (NCS) employed for its removal [3].

Protecting group chemistry Aspartimide mechanism Base stability

Fmoc-Asp(CSY)-OH: High-Value Application Scenarios Based on Quantified Performance Advantages


Synthesis of Peptides Containing Asp-Gly or Asp-Asn Motifs Where OtBu and OMpe Analogs Fail

For peptide sequences containing Asp-Gly or Asp-Asn junctions—the most aspartimide-prone motifs in Fmoc SPPS—Fmoc-Asp(CSY)-OH provides complete suppression of aspartimide (0%) compared to 21–25% for OtBu and 3–11% for OMpe [1]. This scenario applies to therapeutic peptides, vaccine candidates, and bioactive natural product analogs where aspartimide-derived by-products co-elute with the desired peptide on HPLC, rendering purification impossible or prohibitively costly. By eliminating aspartimide formation entirely, Fmoc-Asp(CSY)-OH enables the synthesis of homogeneous crude peptide that can be purified in a single chromatographic step, reducing solvent consumption, labor, and product loss.

Microwave-Assisted SPPS of Aggregation-Prone Protein Domains (WW Domains, SH3 Domains, β-Sheet Peptides)

For laboratories employing microwave peptide synthesizers to accelerate synthesis of difficult sequences, Fmoc-Asp(CSY)-OH has been validated for the successful synthesis of aggregation-prone β-sheet peptides up to 57 amino acids in length, including a PQBP1 WW domain that had never been chemically synthesized previously [2]. The polar CSY group mitigates on-resin aggregation while microwave irradiation enhances coupling efficiency, yielding excellent crude peptide quality with quantitative CSY cleavage. This scenario is directly applicable to chemical biology laboratories synthesizing protein interaction domains for binding studies, structural biology applications, and peptide inhibitor development.

Orthogonal Protection Strategies Requiring Selective Asp Side-Chain Deprotection in Partially Folded Peptides

For peptides that require selective deprotection of Asp side chains while preserving other acid-labile protecting groups or maintaining folded structural integrity, Fmoc-Asp(CSY)-OH provides an orthogonal deprotection handle via oxidative NCS cleavage under aqueous conditions (10% HFIP, 0.1% TFA) [2]. This scenario applies to the synthesis of cysteine-rich peptides requiring orthogonal disulfide bond formation, peptides destined for native chemical ligation where global acid deprotection would be detrimental, and folded protein domains where TFA-mediated deprotection induces irreversible aggregation. The CSY group is cleaved quantitatively without by-product formation, and CD spectroscopy confirms that native folding is fully restored post-deprotection [2].

Large-Scale Peptide Campaigns Requiring In-House Building Block Synthesis for Supply Chain Resilience

For industrial peptide production or large academic campaigns requiring multigram quantities of aspartate building blocks, Fmoc-Asp(CSY)-OH can be synthesized in-house from the commercial precursor Fmoc-Asp(OH)-OtBu in two steps with 80% isolated yield [3]. This scenario addresses supply chain dependencies and cost considerations for high-volume peptide manufacturing. The published multigram-scale protocol eliminates reliance on commercial catalog availability and enables laboratories to maintain uninterrupted synthesis workflows even when vendor lead times or stock levels are constrained. The synthesis utilizes standard laboratory reagents and does not require specialized equipment beyond standard organic synthesis infrastructure.

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